molecular formula C10H12F2N2O2 B1402357 Ethyl 5-aminomethyl-2-difluoromethylnicotinate CAS No. 1415206-83-5

Ethyl 5-aminomethyl-2-difluoromethylnicotinate

Cat. No.: B1402357
CAS No.: 1415206-83-5
M. Wt: 230.21 g/mol
InChI Key: LKGNXKNZWHTLAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-aminomethyl-2-difluoromethylnicotinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-bromomethyl-2-difluoromethylnicotinate with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminomethyl-2-difluoromethylnicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-aminomethyl-2-difluoromethylnicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 5-aminomethyl-2-difluoromethylnicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-aminomethyl-2-trifluoromethylnicotinate
  • Ethyl 5-aminomethyl-2-chloromethylnicotinate
  • Ethyl 5-aminomethyl-2-bromomethylnicotinate

Uniqueness

Ethyl 5-aminomethyl-2-difluoromethylnicotinate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and chloromethyl analogs, the difluoromethyl group offers a balance between lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 5-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2/c1-2-16-10(15)7-3-6(4-13)5-14-8(7)9(11)12/h3,5,9H,2,4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGNXKNZWHTLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)CN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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